molecular formula C4H11NO B1281174 3-Aminobutan-1-ol CAS No. 2867-59-6

3-Aminobutan-1-ol

Cat. No.: B1281174
CAS No.: 2867-59-6
M. Wt: 89.14 g/mol
InChI Key: AGMZSYQMSHMXLT-UHFFFAOYSA-N
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Description

3-Aminobutan-1-ol is an organic compound with the chemical formula C4H11NO. It is also known as 3-amino-1-butanol. This compound is a colorless or light yellow liquid that is soluble in water and organic solvents. It has both amino and hydroxyl functional groups, making it alkaline and hydrophilic . The compound is often used as an intermediate in organic synthesis, with significant applications in drug synthesis and dye preparation .

Biochemical Analysis

Biochemical Properties

3-Aminobutan-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of chiral drugs. It interacts with various enzymes and proteins, such as HIV integrase, where it acts as an intermediate in the synthesis of integrase inhibitors like Dolutegravir . The compound’s amino and hydroxyl functional groups enable it to form hydrogen bonds and engage in nucleophilic substitution reactions, making it a valuable building block in medicinal chemistry .

Cellular Effects

This compound influences cellular processes by interacting with cell signaling pathways and gene expression. It has been shown to affect the function of HIV integrase, thereby inhibiting the integration of viral DNA into the host genome . This inhibition can lead to reduced viral replication and improved immune function in patients. Additionally, this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an intermediate in the synthesis of HIV integrase inhibitors, where it binds to the active site of the enzyme and prevents the integration of viral DNA . This binding interaction is crucial for the compound’s inhibitory activity. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade when exposed to strong oxidizing agents or acidic environments . Long-term studies have shown that this compound can maintain its inhibitory activity against HIV integrase over extended periods, making it a reliable intermediate for drug synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to effectively inhibit HIV integrase without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis of chiral drugs. It interacts with enzymes such as HIV integrase and other metabolic enzymes, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its importance in medicinal chemistry and drug development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is crucial for its activity and function in inhibiting HIV integrase and other biochemical processes .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Aminobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

    Substitution: Substitution reactions often involve reagents such as halogens or sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

3-Aminobutan-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Aminobutan-2-ol
  • 2-Amino-1-butanol
  • 2-Amino-2-methyl-1-propanol

Comparison: 3-Aminobutan-1-ol is unique due to its specific structural configuration, which includes both amino and hydroxyl functional groups on the same carbon chain. This configuration allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, this compound has distinct reactivity and applications, particularly in the synthesis of pharmaceuticals and other specialized chemicals .

Properties

IUPAC Name

3-aminobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMZSYQMSHMXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480280
Record name 3-aminobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2867-59-6
Record name 3-Amino-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2867-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Reaction products of 4-hydroxy-2-butanone and ammonia and hydrogen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.227.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-Amino-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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